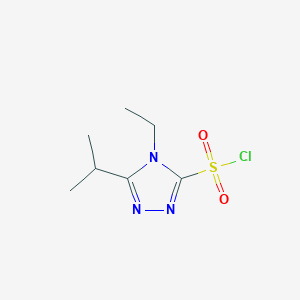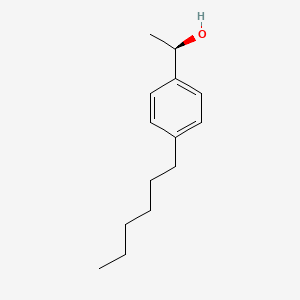
(1R)-1-(4-hexylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-Hexylphenyl)ethan-1-ol is an organic compound characterized by a phenyl ring substituted with a hexyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Hexylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hexylbenzaldehyde and a suitable reducing agent.
Reduction Reaction: The aldehyde group of 4-hexylbenzaldehyde is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (1R)-1-(4-Hexylphenyl)ethan-1-ol.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(4-Hexylphenyl)ethan-1-ol may involve large-scale reduction reactions using continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Hexylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the alcohol group can lead to the formation of alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Formation of 4-hexylbenzaldehyde or 4-hexylbenzoic acid
Reduction: Formation of hexylbenzene
Substitution: Formation of nitro or halogenated derivatives of (1R)-1-(4-Hexylphenyl)ethan-1-ol
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Hexylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary based on the compound’s specific use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-Butylphenyl)ethan-1-ol: Similar structure with a butyl group instead of a hexyl group.
(1R)-1-(4-Octylphenyl)ethan-1-ol: Similar structure with an octyl group instead of a hexyl group.
Uniqueness
(1R)-1-(4-Hexylphenyl)ethan-1-ol is unique due to its specific hexyl substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C14H22O |
|---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(1R)-1-(4-hexylphenyl)ethanol |
InChI |
InChI=1S/C14H22O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-12,15H,3-7H2,1-2H3/t12-/m1/s1 |
InChI Key |
QOWWXERCAKCLCM-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)[C@@H](C)O |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B13215804.png)
![N-[(3R,4R)-4-Hydroxyoxolan-3-yl]propanamide](/img/structure/B13215812.png)

![1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13215825.png)
![1-[(2-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13215831.png)
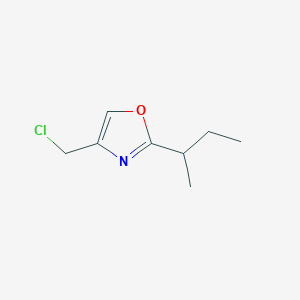
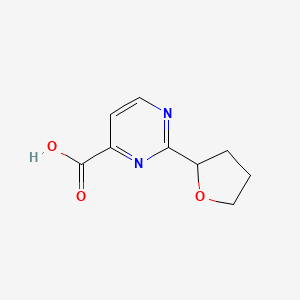
![2-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]ethan-1-amine](/img/structure/B13215856.png)

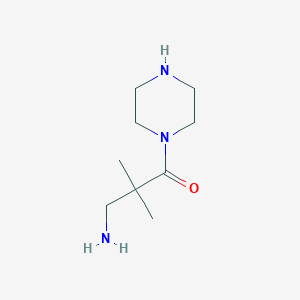

![N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13215883.png)
